molecular formula C16H17NO2S B276817 N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Cat. No. B276817
M. Wt: 287.4 g/mol
InChI Key: NKEBFCXOLUTWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, also known as THMB or TMB-4, is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has also been shown to inhibit the formation of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide is also relatively inexpensive compared to other compounds used in scientific research. However, N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide for this application. Another area of interest is the development of more efficient synthesis methods for N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide. Additionally, more studies are needed to fully understand the mechanism of action of N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide and its effects in living organisms.

Synthesis Methods

The synthesis of N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide involves the reaction of 2-mercaptobenzoic acid with formaldehyde and ammonium chloride. The resulting product is then reacted with 2-chloro-N-(4-nitrophenyl)acetamide to obtain N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide.

Scientific Research Applications

N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been shown to protect cells from oxidative stress. N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-10-13-12-8-4-5-9-14(12)20-16(13)17-15(19)11-6-2-1-3-7-11/h1-3,6-7,18H,4-5,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEBFCXOLUTWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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